molecular formula C13H11N5O3S B4307847 N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4307847
M. Wt: 317.33 g/mol
InChI Key: NHCXHRYOCXCOCQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of Pyrazole Moiety: The pyrazole ring can be introduced by reacting the benzothiazole derivative with a suitable pyrazole precursor under specific conditions.

    Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups using appropriate reagents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other benzothiazole derivatives such as:

  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
  • N-(1,3-benzothiazol-2-yl)-4-ethoxybenzenesulfonamide

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8(17-7-9(6-14-17)18(20)21)12(19)16-13-15-10-4-2-3-5-11(10)22-13/h2-8H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXHRYOCXCOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(1,3-benzothiazol-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

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